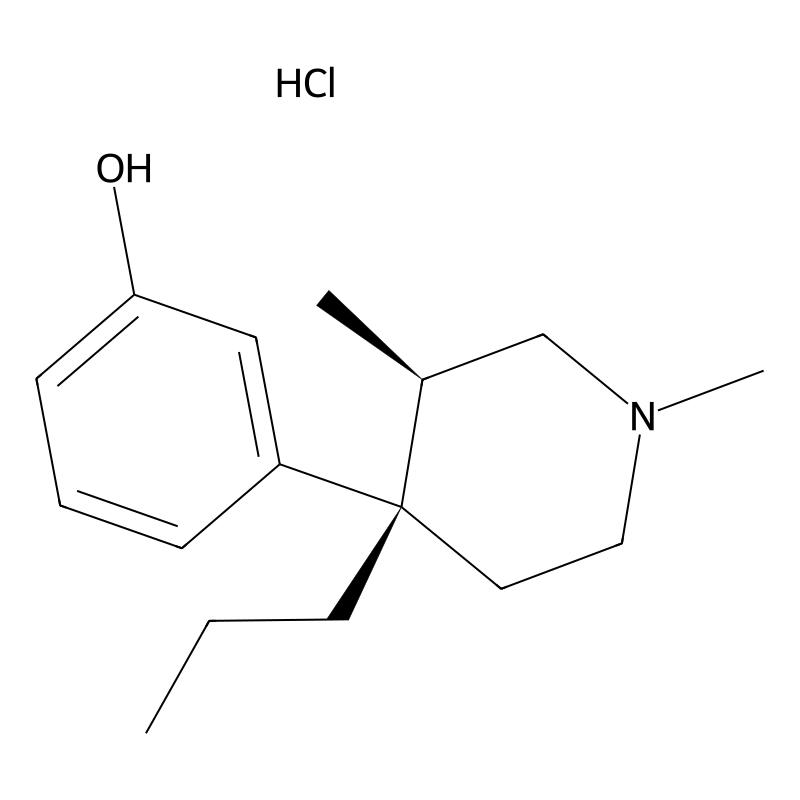

Picenadol hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Picenadol hydrochloride is a synthetic compound classified as a 4-phenylpiperidine derivative. It was developed by Eli Lilly in the 1970s and is known for its opioid analgesic properties, exhibiting efficacy comparable to pethidine (meperidine). The compound is a racemic mixture, meaning it consists of two stereoisomers that have different pharmacological effects: one acts as an agonist at the mu-opioid receptor, while the other functions as an antagonist. Despite its potential applications in pain management, particularly in obstetrics and dentistry, picenadol hydrochloride was never commercialized for widespread clinical use .

- Oxidation: This process introduces oxygen-containing functional groups into the compound. Common oxidizing agents used include potassium permanganate and chromium trioxide.

- Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, often utilizing reducing agents like lithium aluminum hydride.

- Substitution: In this reaction, one functional group can be replaced with another, employing various nucleophiles under specific conditions .

These reactions are critical for modifying the compound for research and potential therapeutic applications.

The biological activity of picenadol hydrochloride is primarily linked to its interaction with opioid receptors in the central nervous system. The (3S,4R) isomer acts as a mu-opioid receptor agonist, providing analgesic effects. Conversely, the (3R,4S) isomer serves as an antagonist, potentially mitigating some of the side effects associated with opioid use, such as respiratory depression. This dual action makes picenadol hydrochloride a subject of interest in studies aimed at understanding pain modulation and opioid receptor pharmacology .

Synthesis of picenadol hydrochloride typically involves several steps:

- Formation of Intermediates: The initial step often includes the reaction of 4-phenylpiperidine with various reagents to introduce necessary substituents.

- Metallo Enamine Alkylation: A notable method involves metallo enamine alkylation techniques that facilitate the construction of the piperidine framework.

- Reduction and Finalization: Subsequent reduction steps using sodium borohydride in tetrahydrofuran lead to the formation of key intermediates, which are then treated with hydrochloric acid to yield picenadol hydrochloride .

These methods underscore the complexity involved in synthesizing this compound while maintaining its desired pharmacological properties.

Picenadol hydrochloride has been explored for various applications:

- Pain Management: Due to its analgesic properties, it has been investigated for use in managing acute and chronic pain conditions.

- Research: It serves as a valuable tool in pharmacological studies related to opioid receptor activity and pain pathways.

- Potential in Dentistry and Obstetrics: Its efficacy in these fields was evaluated during its development phase .

Despite its promising applications, it remains largely experimental.

Studies on picenadol hydrochloride have focused on its interactions with opioid receptors and other neurotransmitter systems. Research indicates that its mixed agonist-antagonist profile can influence pain relief strategies while potentially reducing side effects associated with traditional opioids. For example, investigations into its effects on electric shock titration in animal models have provided insights into its pharmacodynamics and safety profile .

Several compounds share structural similarities or pharmacological profiles with picenadol hydrochloride. These include:

- Pethidine (Meperidine): An established opioid analgesic known for similar efficacy but with a different side effect profile.

- Fentanyl: A potent synthetic opioid that acts primarily as an agonist but has a significantly higher potency than picenadol.

- Buprenorphine: A partial agonist at mu-opioid receptors that offers analgesia with a lower risk of dependence.

Comparison TableCompound Type Agonist/Antagonist Profile Unique Features Picenadol Hydrochloride Synthetic Opioid Mixed Agonist/Antagonist Dual action on mu-opioid receptors Pethidine Synthetic Opioid Agonist Established clinical use Fentanyl Synthetic Opioid Agonist High potency; risk of overdose Buprenorphine Semi-synthetic Opioid Partial Agonist Ceiling effect; lower addiction risk

| Compound | Type | Agonist/Antagonist Profile | Unique Features |

|---|---|---|---|

| Picenadol Hydrochloride | Synthetic Opioid | Mixed Agonist/Antagonist | Dual action on mu-opioid receptors |

| Pethidine | Synthetic Opioid | Agonist | Established clinical use |

| Fentanyl | Synthetic Opioid | Agonist | High potency; risk of overdose |

| Buprenorphine | Semi-synthetic Opioid | Partial Agonist | Ceiling effect; lower addiction risk |

Picenadol hydrochloride's unique mixed action distinguishes it from these compounds, making it an interesting candidate for further research into safer analgesic options.

The absolute configuration of picenadol hydrochloride enantiomers has been definitively established through X-ray crystallographic analysis combined with computational molecular modeling studies [1] [2]. The comprehensive stereochemical investigation revealed that the pharmacologically active (+)-enantiomer possesses the (3R,4R) absolute configuration, while the less active (-)-enantiomer exhibits the (3S,4S) absolute configuration [1] [3] [4].

The X-ray crystallographic study was conducted on the chloride salt of the (+)-enantiomer of picenadol, providing unambiguous determination of the three-dimensional molecular structure [1]. This crystallographic analysis employed the Bijvoet method, which exploits anomalous scattering effects to distinguish between enantiomeric forms in non-centrosymmetric crystal structures [2]. The study confirmed that the agonist (+)-enantiomer corresponds to the (3R,4R) stereochemical arrangement, while the antagonist (-)-enantiomer was assigned the (3S,4S) configuration [1] [3].

Table 1: Stereochemical Comparison of Picenadol Enantiomers

| Configuration | Pharmacological Activity | Optical Rotation | Relative Potency | Receptor Binding | Crystal Structure | Conformation |

|---|---|---|---|---|---|---|

| (+)-(3R,4R) | μ-Opioid Agonist | Dextrorotatory (+) | High potency (comparable to morphine) | High affinity μ and δ receptors | Determined by X-ray crystallography | Phenyl ring bisects piperidine ring |

| (-)-(3S,4S) | Weak Antagonist | Levorotatory (-) | Weak antagonist activity (~1/10 nalorphine) | Low affinity for all opioid receptors | Not crystallized separately | Phenyl ring bisects piperidine ring |

The stereochemical assignment is particularly significant given the marked difference in pharmacological activity between the two enantiomers [1] [5] [6]. The (+)-(3R,4R) enantiomer functions as a potent μ-opioid receptor agonist with analgesic potency estimated at approximately one-third that of morphine [5] [6], while the (-)-(3S,4S) enantiomer exhibits weak antagonist properties with an antagonist potency approximately one-tenth that of nalorphine [5] [6].

The conformational properties of both enantiomers were extensively examined using MM2-87 molecular mechanics calculations [1]. These computational studies demonstrated excellent agreement between the calculated global minimum energy conformation and the experimentally determined crystallographic structure [1]. A distinctive structural feature observed in both enantiomers is the orientation of the phenyl ring, which approximately bisects the piperidine ring rather than eclipsing one edge as observed in related opioid compounds such as phenylmorphans, prodines, meperidine, and ketobemidone [1].

The stereochemical analysis revealed that despite the opposite absolute configurations, there is remarkably little difference in the three-dimensional orientations of the phenyl rings when the piperidine rings of the two enantiomers are superimposed [1]. This structural similarity suggests that the differential pharmacological activity may be primarily attributed to the positioning of the 3-methyl substituent on different edges of the piperidine ring rather than gross conformational differences [1].

Chiral Stationary Phase High Performance Liquid Chromatography Analysis of Enantiomers

Chiral stationary phase High Performance Liquid Chromatography represents the most widely employed analytical technique for the separation and quantification of picenadol enantiomers [7] [8] [9]. The development of robust enantioselective chromatographic methods is essential for pharmaceutical analysis, particularly given the contrasting pharmacological activities of picenadol stereoisomers [9] [10].

Table 2: Chiral Stationary Phases for Piperidine Derivative Separation

| Stationary Phase Type | Common Examples | Typical Mobile Phases | Suitable for Piperidines |

|---|---|---|---|

| Polysaccharide-based (Cellulose) | Chiralcel OD, OD-H, OD-R | Hexane/alcohol mixtures | Yes |

| Polysaccharide-based (Amylose) | Chiralpak AD, AD-H, AD-RH | Hexane/alcohol mixtures | Yes |

| Protein-based (AGP) | Chiral-AGP | Aqueous buffers with organic modifier | Limited |

| Cyclodextrin-based | ChiraDex (β-cyclodextrin) | Reversed-phase aqueous/organic | Possible |

| Pirkle-type | Whelk-O1 | Hexane/alcohol with modifiers | Limited |

| Macrocyclic antibiotic | Chirobiotic series | Polar organic or aqueous | Possible |

Polysaccharide-based chiral stationary phases have demonstrated exceptional performance for the enantioseparation of piperidine derivatives [8] [9] [11]. These stationary phases, particularly those derived from cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD series) and amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD series), exhibit broad enantioselectivity and are capable of resolving over 92% of chiral compounds [12].

The chiral recognition mechanism of polysaccharide-based stationary phases involves the formation of transient diastereomeric complexes between the chiral analytes and the polysaccharide selector [13] [9]. The enantioseparation is achieved through differential binding strength of the two enantiomers to the chiral stationary phase, resulting in distinct retention times [9]. For piperidine derivatives like picenadol, the interaction involves hydrogen bonding between secondary amine or carbonyl groups on the stationary phase and acidic proton, hydroxyl, or amine groups on the enantiomers [14].

Advanced chiral stationary phase technologies have incorporated immobilization strategies to enhance column stability and expand mobile phase compatibility [15] [16]. Immobilized polysaccharide-based chiral stationary phases offer superior solvent tolerance and broader choice scope for mobile phase selection compared to coated versions [14] [15]. These immobilized phases maintain the high enantioselectivity of their coated counterparts while providing enhanced durability for routine analytical applications [15].

For picenadol enantiomer analysis, the optimal chromatographic conditions typically employ normal-phase separation mode with hexane-alcohol mobile phase systems [9] [10]. The addition of acidic or basic modifiers such as trifluoroacetic acid or diethylamine can significantly enhance enantioselectivity and peak resolution [7] [13]. Temperature optimization represents another critical parameter, as polysaccharide-based chiral selectors can undergo conformational changes at elevated temperatures that affect chiral recognition [17] [14].

Method validation for picenadol enantiomer analysis must encompass specificity, linearity, accuracy, precision, and robustness according to International Council for Harmonisation guidelines [13] [11]. The analytical method should demonstrate the capability to detect and quantify minor enantiomeric impurities at levels as low as 0.1% of the major enantiomer [18] [11]. This level of sensitivity is crucial for pharmaceutical quality control, particularly given the significant pharmacological differences between picenadol enantiomers [9] [10].

Molecular Dynamics Simulations of Receptor-Ligand Interactions

Molecular dynamics simulations provide unprecedented atomic-level insights into the dynamic interactions between picenadol enantiomers and opioid receptors [19] [20] [21]. These computational studies complement static crystal structures by capturing the temporal evolution of receptor-ligand complexes and revealing the molecular basis for stereoselectivity in opioid pharmacology [20] [21].

Table 3: Molecular Dynamics Simulation Parameters for Opioid-Receptor Studies

| Simulation Parameter | Typical Values | Analysis Methods |

|---|---|---|

| Receptor Target | μ-Opioid Receptor (MOR) | RMSD, RMSF tracking |

| Force Field | AMBER ff99SB, CHARMM36 | Energy calculations |

| Simulation Time | 100 ns - 1 μs | Trajectory analysis |

| Water Model | TIP3P, TIP4P | Hydrogen bonding |

| Temperature | 310 K (37°C) | Conformational sampling |

| Pressure | 1 atm | Volume fluctuations |

| Ensemble | NPT | Phase space sampling |

| Periodic Boundary Conditions | Yes, with membrane | Membrane interactions |

Contemporary molecular dynamics investigations of opioid receptor systems employ sophisticated simulation protocols that model the complete receptor-membrane-ligand complex in physiological conditions [20] [21]. These simulations typically utilize well-validated force fields such as AMBER ff99SB or CHARMM36 for protein modeling, combined with appropriate lipid parameters for membrane representation [20]. The simulation systems are solvated with explicit water molecules using models such as TIP3P or TIP4P, and physiological ionic strength is maintained through the addition of sodium and chloride ions [20].

For picenadol enantiomer studies, molecular dynamics simulations reveal distinct binding poses and receptor conformational changes induced by the (3R,4R) and (3S,4S) stereoisomers [21]. The agonist (3R,4R)-picenadol demonstrates specific interactions with key receptor residues including the conserved aspartate D3.32, which forms critical ionic interactions with the protonated amine of the ligand [21]. Additionally, the agonist enantiomer exhibits preferential interactions with sodium ion-coordinating residues W6.48 and N3.35, consistent with the allosteric sodium binding site that modulates receptor activation [20] [21].

The molecular dynamics trajectories demonstrate that structurally similar opioid ligands can adopt distinct binding poses despite sharing common scaffolds [21]. For picenadol enantiomers, the differential positioning within the orthosteric binding site results in engagement of different subsets of receptor residues [21]. The (3R,4R) agonist enantiomer typically establishes contacts with a broader range of binding pocket residues compared to the (3S,4S) antagonist form, which may contribute to the observed differences in binding affinity and functional activity [22] [21].

Principal component analysis of molecular dynamics trajectories provides quantitative assessment of receptor conformational changes associated with enantiomer binding [21]. These analyses reveal that agonist-bound receptors occupy distinct conformational states compared to antagonist-bound forms, with the most significant changes occurring in transmembrane domains that are involved in G protein coupling [21]. The conformational differences observed in molecular dynamics simulations correlate with experimental measures of intrinsic agonist efficacy, providing molecular-level explanations for stereoselectivity in opioid pharmacology [21].